

Application Notes and Protocols for BMS-599626 Hydrochloride

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Compound of Interest

Compound Name: BMS-599626 Hydrochloride

Cat. No.: B611975

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Introduction

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable inhibitor of the human epidermal growth factor receptors HER1 (EGFR) and HER2 (ErbB2) kinases.^{[1][2]} It demonstrates significant anti-proliferative and anti-tumor activities in preclinical models by blocking the signaling pathways that drive the growth of many tumors.^{[1][3]} BMS-599626 inhibits HER1 and HER2 with IC₅₀ values of approximately 20-22 nM and 30-32 nM, respectively.^{[1][4][5][6]} Its selectivity for HER1/HER2 is over 100-fold greater than for other kinases like VEGFR2, c-Kit, and Lck.^{[2][7]} These application notes provide detailed protocols for the preparation of stock solutions for both in vitro and in vivo research applications.

Physicochemical and Biological Properties

A summary of the key properties of **BMS-599626 Hydrochloride** is presented below.

Property	Value
Synonyms	AC480 Hydrochloride
Molecular Formula	C ₂₇ H ₂₈ ClFN ₈ O ₃
Molecular Weight	567.01 g/mol [4][7][8]
Appearance	Solid powder
IC50 Values	~20-22 nM for HER1 (EGFR)[1], ~30-32 nM for HER2 (ErbB2)[1], ~190 nM for HER4[2][4]
Solubility	DMSO: ≥29 mg/mL, up to 113 mg/mL (212.98 mM)[1][6]. (Note: Use of fresh, non-hygroscopic DMSO is critical)[2][6]
Ethanol: Insoluble[1]	
Water: Insoluble[1]	
Storage (Powder)	3 years at -20°C[7][8]
Storage (Stock Solution)	In DMSO: 6 months at -80°C[2][5], 1 month at -20°C[2][6]. (Note: Solutions are unstable; fresh preparation is recommended)[7]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol details the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), which is the recommended solvent for this compound.

Materials:

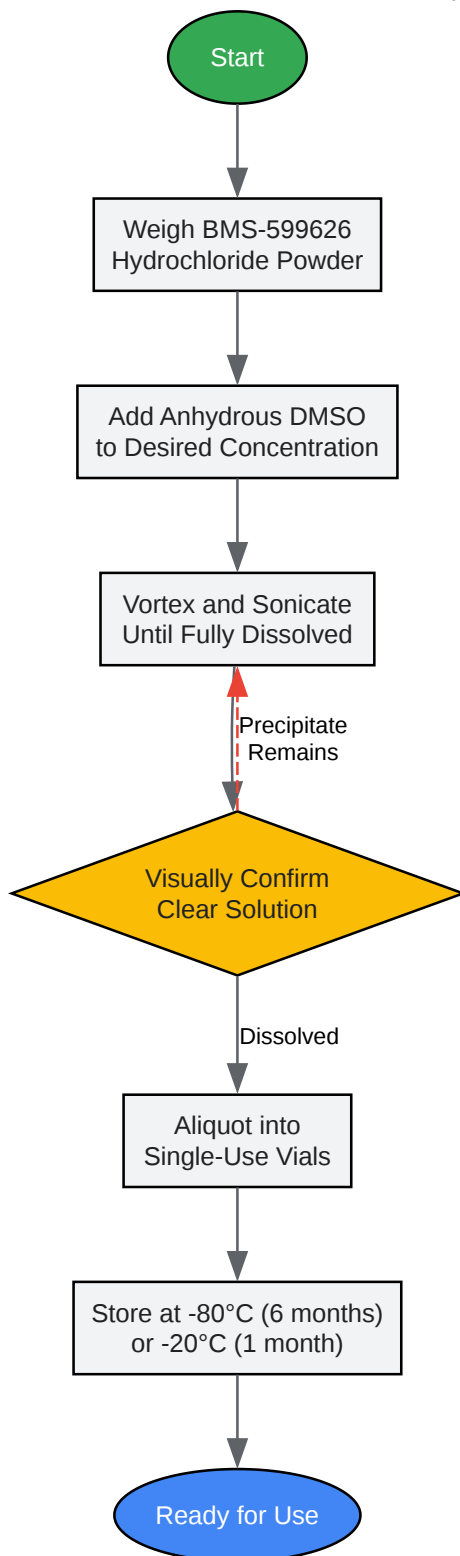
- **BMS-599626 Hydrochloride** powder
- Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene or glass vials

- Calibrated analytical balance
- Vortex mixer
- Ultrasonic bath

Procedure:

- Aliquoting Powder: Before opening, bring the vial of **BMS-599626 Hydrochloride** powder to room temperature to prevent moisture condensation. If not using the entire amount, weigh the desired quantity of powder in a sterile vial using a calibrated balance.
- Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 1.7636 mL of DMSO to 10 mg of **BMS-599626 Hydrochloride** (MW: 567.01).
 - Calculation: $\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$
- Dissolution: Tightly cap the vial and vortex thoroughly. To aid dissolution, sonicate the vial in an ultrasonic water bath.^[2] The solution should become clear.
- Sterilization (Optional): If required for your cell culture application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
- Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.^[6]
- Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.^{[2][5][6]} When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in your cell culture medium.

Workflow for In Vitro Stock Solution Preparation



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Workflow for preparing a BMS-599626 stock solution.

Protocol 2: Preparation of Formulations for In Vivo Use

For animal studies, **BMS-599626 Hydrochloride** must be formulated in a vehicle suitable for oral administration. It is recommended to first prepare a concentrated stock in DMSO and then dilute it into a multi-component vehicle.^[2] Note: Always prepare fresh on the day of use.

Example Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):^[2]^[9]

Materials:

- Concentrated DMSO stock of BMS-599626 (e.g., 25 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile tubes

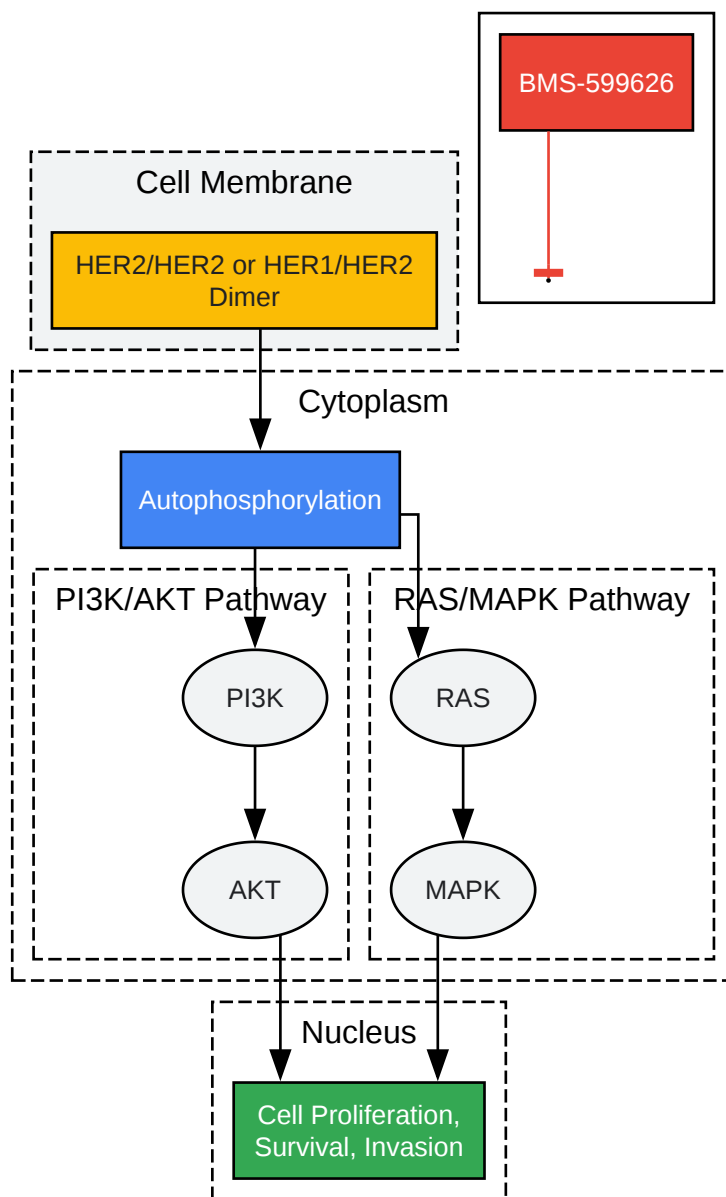
Procedure (to prepare 1 mL of a 2.5 mg/mL solution):

- Start with 100 µL of a 25 mg/mL BMS-599626 stock solution in DMSO.
- Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
- Add 50 µL of Tween-80 and mix again until uniform.
- Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
- The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used. The final concentration will be 2.5 mg/mL.^[2]

Mechanism of Action

BMS-599626 exerts its anti-cancer effects by inhibiting the kinase activity of HER1 and HER2. In cancer cells that overexpress these receptors, HER proteins form homodimers (HER2/HER2) or heterodimers (HER1/HER2), leading to autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation event triggers downstream signaling

cascades, primarily the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and invasion. BMS-599626 binds to the ATP-binding pocket of these receptors, preventing phosphorylation and thereby abrogating the downstream signals.[1][2] This leads to cell cycle arrest and apoptosis in HER1/HER2-dependent tumor cells.[2]



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